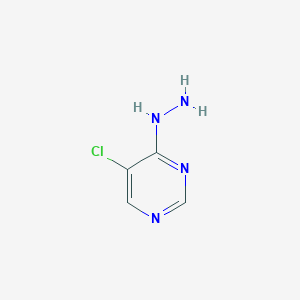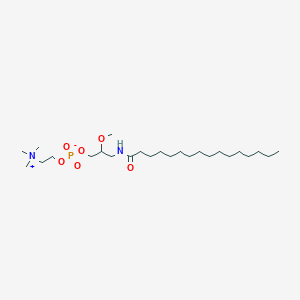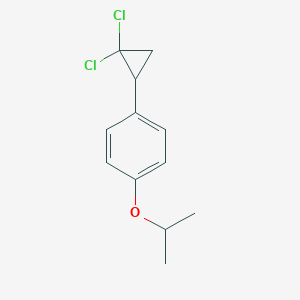
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of cyclopropyl-containing compounds, which have been shown to possess various biological activities.
Mechanism of Action
The exact mechanism of action of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane is not fully understood. However, it has been suggested that it may act by modulating various signaling pathways in the brain. It has been shown to activate the ERK1/2 and PI3K/Akt signaling pathways, which are involved in cell survival and growth. It has also been shown to inhibit the NF-κB and JNK signaling pathways, which are involved in inflammation and cell death.
Biochemical and Physiological Effects
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it a reliable compound for research. However, one of the limitations of using 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane is its low solubility in water. This can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane. One direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane and to identify its molecular targets in the brain.
Synthesis Methods
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane can be synthesized by reacting 2,2-dichlorocyclopropylphenol with 3-chloropropionyl chloride in the presence of a base. The reaction yields 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane as a white solid, which can be purified by recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Scientific Research Applications
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
properties
CAS RN |
124575-86-6 |
|---|---|
Product Name |
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane |
Molecular Formula |
C12H14Cl2O |
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-(2,2-dichlorocyclopropyl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H14Cl2O/c1-8(2)15-10-5-3-9(4-6-10)11-7-12(11,13)14/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
WGMNKUNLCDITTI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
synonyms |
2-(4-(2,2-dichlorocyclopropyl)phenoxy)propane DCCPPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



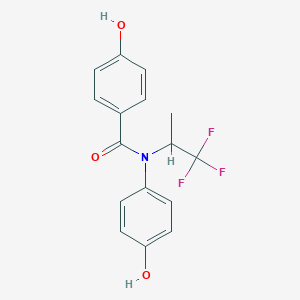

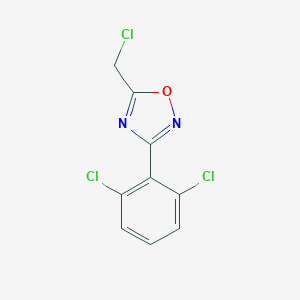

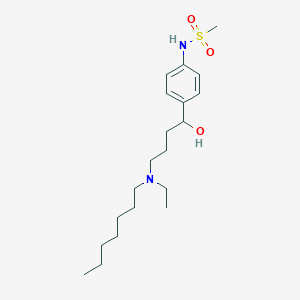

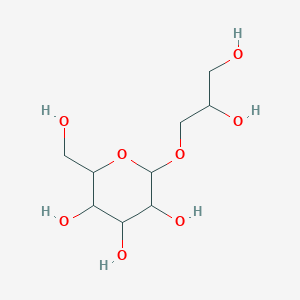


![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)


